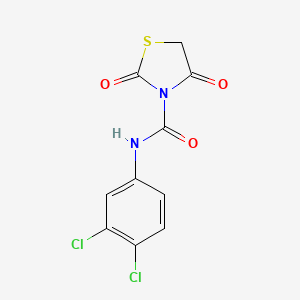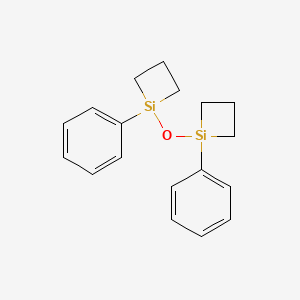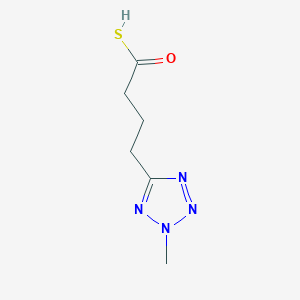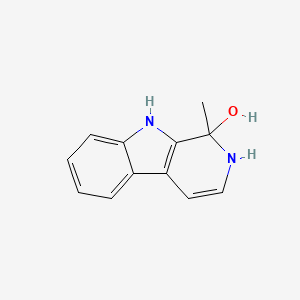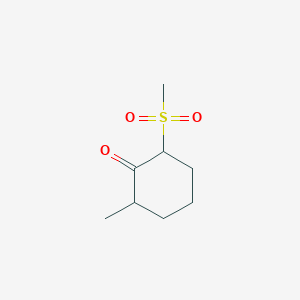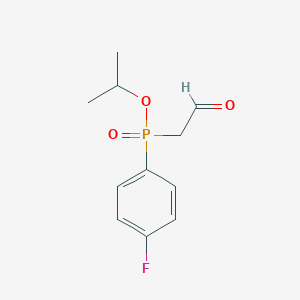
Propan-2-yl (4-fluorophenyl)(2-oxoethyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (4-fluorophenyl)(2-oxoethyl)phosphinate is a chemical compound that features a phosphinate group attached to a 4-fluorophenyl ring and a 2-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (4-fluorophenyl)(2-oxoethyl)phosphinate typically involves the reaction of 4-fluorophenyl compounds with phosphinate reagents under controlled conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction often employs palladium catalysts and boron reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (4-fluorophenyl)(2-oxoethyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the phosphinate moiety.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives.
Scientific Research Applications
Propan-2-yl (4-fluorophenyl)(2-oxoethyl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Propan-2-yl (4-fluorophenyl)(2-oxoethyl)phosphinate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Propan-2-yl (4-fluorophenyl)(2-oxoethyl)phosphinate is unique due to its specific structural features, such as the presence of a phosphinate group and a 4-fluorophenyl ring
Properties
CAS No. |
90283-53-7 |
|---|---|
Molecular Formula |
C11H14FO3P |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)-propan-2-yloxyphosphoryl]acetaldehyde |
InChI |
InChI=1S/C11H14FO3P/c1-9(2)15-16(14,8-7-13)11-5-3-10(12)4-6-11/h3-7,9H,8H2,1-2H3 |
InChI Key |
GYPSNQKCIULKDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(CC=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


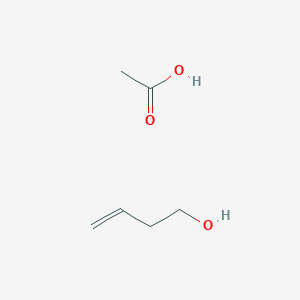
![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)

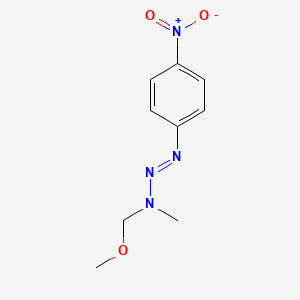
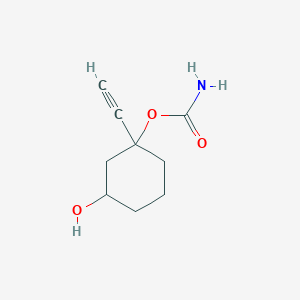
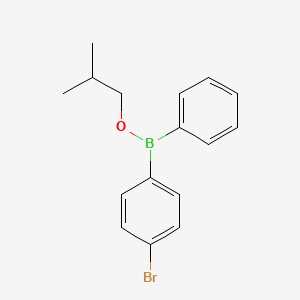
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)
